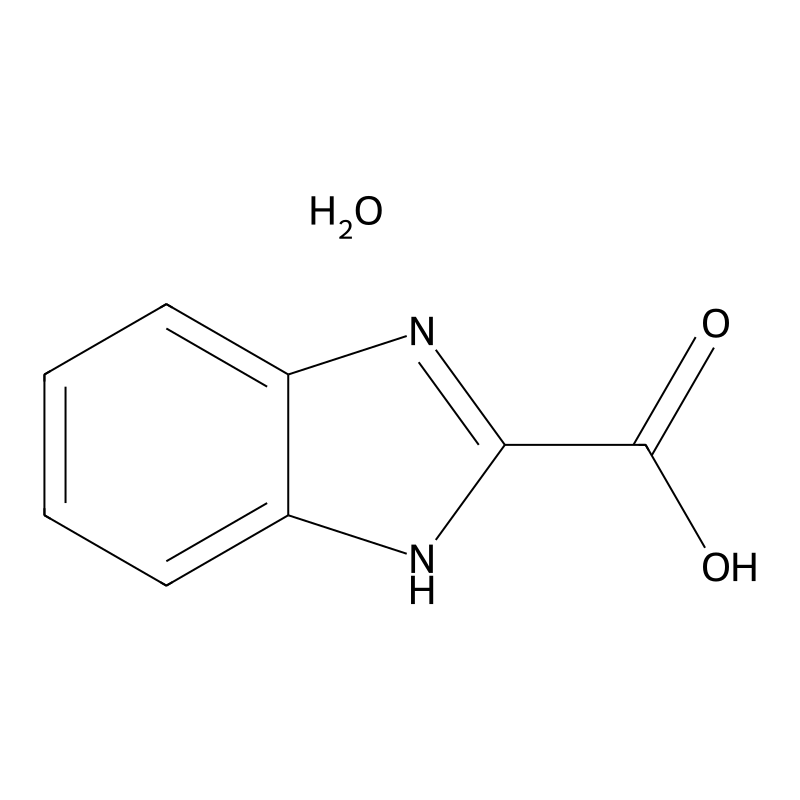1H-Benzimidazole-2-carboxylic acid hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1H-Benzimidazole-2-carboxylic acid hydrate is a chemical compound with the molecular formula C₈H₈N₂O₃ and a molecular weight of approximately 180.17 g/mol. This compound is characterized by a benzimidazole core, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring, with a carboxylic acid group (-COOH) and a water molecule associated with it in its hydrated form. The compound typically appears as a white to off-white crystalline solid and has a melting point range of 169-171°C .
Medicinal Chemistry
Antimicrobial activity
Studies suggest that 1H-benzimidazole-2-carboxylic acid derivatives exhibit promising antimicrobial properties against various bacteria and fungi []. Research is ongoing to explore their potential as novel therapeutic agents.
Antiviral activity
Certain derivatives of 1H-benzimidazole-2-carboxylic acid have shown antiviral activity against specific viruses, including the Hepatitis C virus (HCV) []. Further investigation is needed to determine their efficacy and potential for antiviral drug development.
Material Science
Organic synthesis
1H-benzimidazole-2-carboxylic acid serves as a valuable starting material for the synthesis of various organic compounds with diverse applications in material science []. These applications range from the development of functional polymers to the creation of novel materials with specific properties.
Crystal engineering
The unique structure of 1H-benzimidazole-2-carboxylic acid makes it interesting for crystal engineering studies. Researchers are exploring its potential in the design and synthesis of novel crystalline materials with desired properties [].
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of benzimidazole.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Nucleophilic Substitution: The nitrogen atoms in the benzimidazole ring can undergo nucleophilic attacks, making it reactive towards electrophiles.
These reactions are significant for synthesizing derivatives that may have enhanced biological or chemical properties.
Research indicates that 1H-benzimidazole-2-carboxylic acid hydrate exhibits notable biological activities. It has been studied for:
- Antimicrobial Properties: Various studies suggest that this compound possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity: Some derivatives of benzimidazole compounds have shown potential in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, contributing to its therapeutic effects.
These biological activities highlight its potential utility in pharmaceutical applications.
The synthesis of 1H-benzimidazole-2-carboxylic acid hydrate can be accomplished through several methods:
- Condensation Reactions: A common method involves the condensation of o-phenylenediamine with malonic acid or its derivatives under acidic conditions. This reaction typically requires heating and yields the benzimidazole structure.
- Hydrolysis of Benzimidazole Derivatives: Starting from substituted benzimidazoles, hydrolysis can lead to the formation of the carboxylic acid group.
- Refluxing with Carboxylic Acid Chlorides: Benzimidazole can be treated with carboxylic acid chlorides in the presence of a base to introduce the carboxylic acid functionality.
These methods allow for the production of this compound with varying degrees of purity and yield.
Interaction studies involving 1H-benzimidazole-2-carboxylic acid hydrate have focused on its binding affinities and mechanisms of action:
- Protein Binding Studies: Investigations into how this compound interacts with specific proteins or enzymes reveal insights into its potential mechanisms for biological activity.
- Molecular Docking Studies: Computational studies have been conducted to predict how the compound binds to various biological targets, aiding in drug design efforts.
Such studies are crucial for understanding how this compound may function therapeutically.
Several compounds share structural similarities with 1H-benzimidazole-2-carboxylic acid hydrate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzimidazole | Contains only the benzimidazole core | Lacks the carboxylic acid group |
| 2-Aminobenzimidazole | Amino group substitution at position 2 | Exhibits different biological properties |
| 1H-Benzimidazole-5-carboxylic acid | Carboxyl group at position 5 instead of position 2 | Different reactivity profile due to positional change |
| 2-Carboxybenzimidazole | Carboxyl group at position 2 without hydration | Often used in different synthetic pathways |
The uniqueness of 1H-benzimidazole-2-carboxylic acid hydrate lies in its specific functional groups and hydration state, which influence its reactivity and biological activity compared to these similar compounds.
GHS Hazard Statements
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








